Cas no 874773-92-9 (7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid)
7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- C77653
- SMR000504165
- AKOS000207558
- EN300-39113
- BRD-K67009981-001-07-4
- CS-0139383
- HMS2814G17
- MLS001208441
- 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
- ZJB77392
- HMS1700H07
- Z321074690
- CHEMBL1309413
- HMS3437O17
- MFCD03407413
- 874773-92-9
- STL012106
- 7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid
-
- MDL: MFCD03407413
- Inchi: 1S/C13H9N3O2/c17-13(18)10-8-15-16-11(6-7-14-12(10)16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
- InChI Key: QHXFPNPRUFSDOL-UHFFFAOYSA-N
- SMILES: OC(C1C=NN2C=1N=CC=C2C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 239.069476538g/mol
- Monoisotopic Mass: 239.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 228-230 °C
7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM273214-1g |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
874773-92-9 | 95+% | 1g |
$701 | 2021-06-16 | |
| TRC | B523058-25mg |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid |
874773-92-9 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B523058-50mg |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid |
874773-92-9 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B523058-250mg |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid |
874773-92-9 | 250mg |
$ 365.00 | 2022-06-01 | ||
| Matrix Scientific | 033219-1g |
7-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
874773-92-9 | 1g |
$485.00 | 2023-09-06 | ||
| abcr | AB372611-1 g |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
874773-92-9 | 1g |
€643.20 | 2023-04-26 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-319785-500mg |
7-Phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, |
874773-92-9 | 500mg |
¥2143.00 | 2023-09-05 | ||
| abcr | AB372611-1g |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid; . |
874773-92-9 | 1g |
€643.20 | 2025-04-15 | ||
| Chemenu | CM273214-1g |
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
874773-92-9 | 95%+ | 1g |
$353 | 2023-02-17 | |
| Enamine | EN300-39113-0.05g |
7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
874773-92-9 | 95.0% | 0.05g |
$67.0 | 2025-02-20 |
7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid Suppliers
7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid
Recent Advances in the Study of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 874773-92-9)
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS: 874773-92-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in targeting various biological pathways, particularly in oncology and inflammation. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid derivatives via a one-pot multicomponent reaction. The researchers optimized the reaction conditions to achieve high yields (up to 85%) and demonstrated the compound's stability under physiological conditions. This advancement is critical for scaling up production for preclinical studies.
In terms of biological activity, recent in vitro studies have shown that 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid exhibits potent inhibitory effects on protein kinases involved in cancer cell proliferation. Specifically, it has been identified as a selective inhibitor of the PI3K/AKT/mTOR pathway, with an IC50 value of 0.8 μM in breast cancer cell lines (MCF-7). These findings were corroborated by molecular docking simulations, which revealed strong binding interactions with the ATP-binding site of PI3Kγ.
Further investigations into its anti-inflammatory properties have revealed that this compound can modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. A 2024 study in European Journal of Pharmacology reported a dose-dependent reduction in cytokine levels, suggesting its potential as a lead compound for treating chronic inflammatory diseases.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid. Recent pharmacokinetic studies in rodent models indicated moderate oral bioavailability (∼40%), necessitating further structural modifications to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.
In conclusion, 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid represents a promising scaffold for developing novel therapeutics in oncology and inflammation. Its dual activity against kinase and inflammatory pathways underscores its versatility, though additional optimization is required to advance it into clinical trials. Future research should focus on structure-activity relationship (SAR) studies and in vivo efficacy evaluations to fully realize its therapeutic potential.
874773-92-9 (7-Phenylpyrazolo1,5-apyrimidine-3-carboxylic Acid) Related Products
- 140706-33-8(Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-methyl-7-phenyl-, ethyl ester)
- 140706-36-1(Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-methyl-5-phenyl-, ethylester)
- 678983-41-0(ethyl 7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylate)
- 861410-46-0(7-(4-Chlorophenyl)pyrazolo1,5-apyrimidine-3-carboxylic Acid)
- 853104-06-0(2,7-dimethyl-3-phenylpyrazolo1,5-apyrimidine-6-carboxylic acid)
- 895764-31-5(5,7-Diphenyl-pyrazolo1,5-apyrimidine-3-carboxylic Acid Ethyl Ester)
- 861407-96-7(7-(4-Methoxyphenyl)pyrazolo1,5-apyrimidine-3-carboxylic acid)
- 832737-51-6(7-(4-methylphenyl)pyrazolo1,5-apyrimidine-3-carboxylic acid)
- 438220-85-0(7-(Difluoromethyl)-5-phenylpyrazolo-1,5-apyrimidine-3-carboxylic Acid)
- 352208-55-0(5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid)